molecular formula C20H22BrN3O3 B5219388 N'-[1-(4-bromophenyl)ethylideneamino]-N-(4-ethoxyphenyl)butanediamide

N'-[1-(4-bromophenyl)ethylideneamino]-N-(4-ethoxyphenyl)butanediamide

Cat. No.: B5219388
M. Wt: 432.3 g/mol
InChI Key: URIIRPWSFODWMN-UHFFFAOYSA-N
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Description

N’-[1-(4-bromophenyl)ethylideneamino]-N-(4-ethoxyphenyl)butanediamide is a complex organic compound characterized by the presence of bromine and ethoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-bromophenyl)ethylideneamino]-N-(4-ethoxyphenyl)butanediamide typically involves the reaction of 4-bromoacetophenone with 4-ethoxyaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The mixture is heated under reflux for several hours to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-bromophenyl)ethylideneamino]-N-(4-ethoxyphenyl)butanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[1-(4-bromophenyl)ethylideneamino]-N-(4-ethoxyphenyl)butanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[1-(4-bromophenyl)ethylideneamino]-N-(4-ethoxyphenyl)butanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(4-bromophenyl)ethylidene]-4-ethoxybenzohydrazide
  • N’-[1-(4-bromophenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide
  • N-(1-(4-bromophenyl)vinyl)acetamide

Uniqueness

N’-[1-(4-bromophenyl)ethylideneamino]-N-(4-ethoxyphenyl)butanediamide is unique due to its specific combination of bromine and ethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-[1-(4-bromophenyl)ethylideneamino]-N-(4-ethoxyphenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O3/c1-3-27-18-10-8-17(9-11-18)22-19(25)12-13-20(26)24-23-14(2)15-4-6-16(21)7-5-15/h4-11H,3,12-13H2,1-2H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIIRPWSFODWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NN=C(C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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